molecular formula C15H26O B1252388 Zingiberenol CAS No. 58334-55-7

Zingiberenol

Cat. No.: B1252388
CAS No.: 58334-55-7
M. Wt: 222.37 g/mol
InChI Key: VVCHIOKYQRUBED-DMJDIKPUSA-N
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Description

Zingiberenol is a sesquiterpenoid alcohol derived from the essential oil of ginger (Zingiber officinale). It is known for its distinctive aroma and is a significant component of ginger’s volatile oil. This compound has been identified as a key compound in the aggregation-sex pheromone of certain insects, such as the rice stink bug (Mormidea v-luteum) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zingiberenol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the isoprenoid pathway. This process is catalyzed by the enzyme zingiberene synthase, which facilitates the formation of the sesquiterpene skeleton . The reaction conditions often include the use of specific solvents and temperature control to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound is primarily achieved through the extraction of ginger essential oil, followed by purification processes such as distillation and chromatography. The yield and purity of this compound can be optimized by controlling the extraction parameters, including the type of solvent used and the duration of extraction .

Chemical Reactions Analysis

Types of Reactions

Zingiberenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form zingiberone, a ketone derivative.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbon, zingiberene.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Zingiberone

    Reduction: Zingiberene

    Substitution: Various halogenated derivatives

Scientific Research Applications

Zingiberenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Zingiberenol involves its interaction with specific molecular targets and pathways. In insects, this compound acts as an aggregation pheromone, attracting both males and females to a common location . The molecular targets include olfactory receptors that detect the pheromone and trigger behavioral responses. In medicinal applications, this compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zingiberenol is unique due to its dual role in both plant and insect biochemistry. Its presence in ginger essential oil contributes to the plant’s aroma, while its function as an insect pheromone highlights its ecological significance .

Properties

CAS No.

58334-55-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,4R)-1-methyl-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-ol

InChI

InChI=1S/C15H26O/c1-12(2)6-5-7-13(3)14-8-10-15(4,16)11-9-14/h6,8,10,13-14,16H,5,7,9,11H2,1-4H3/t13?,14-,15+/m1/s1

InChI Key

VVCHIOKYQRUBED-DMJDIKPUSA-N

Isomeric SMILES

CC(CCC=C(C)C)[C@H]1CC[C@@](C=C1)(C)O

SMILES

CC(CCC=C(C)C)C1CCC(C=C1)(C)O

Canonical SMILES

CC(CCC=C(C)C)C1CCC(C=C1)(C)O

Synonyms

1,10-bisaboladien-3-ol
1-Methyl-4-(6-methyl-5-hepten-2-yl)-2-cyclohexen-1-ol
2-Cyclohexen-1-ol, 4-(1,5-dimethyl-4-hexen-1-yl)-1-methyl-
zingiberenol
zingiberenol, cis-
zingiberenol, trans-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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